molecular formula C12H19N3O3 B5712951 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol

Cat. No.: B5712951
M. Wt: 253.30 g/mol
InChI Key: ALEQYSMVRPJRLF-UHFFFAOYSA-N
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Description

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol is a complex organic compound with a unique structure that includes both nitro and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol typically involves multiple steps. One common method includes the reaction of 2-nitrophenol with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol is unique due to its combination of nitro and amino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-13(2)6-7-14(3)9-10-4-5-12(16)11(8-10)15(17)18/h4-5,8,16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEQYSMVRPJRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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